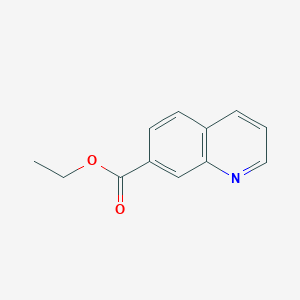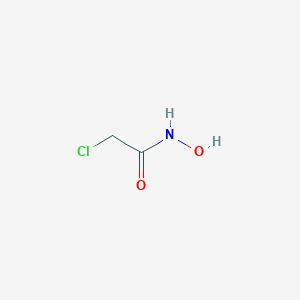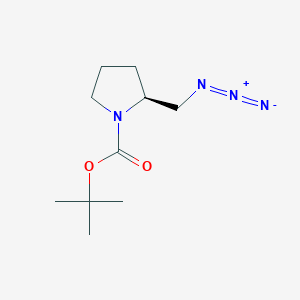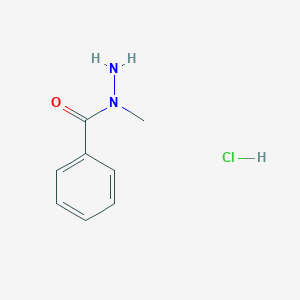
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromene family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde can lead to the formation of chromene derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of organic solvents like dimethyl sulfoxide or dimethylformamide is common, followed by purification through chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)-9-methoxy-3-oxo-3h-benzo[f]chromene-2-carboxylate: A similar compound with slight structural differences.
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid: Another related compound with different functional groups.
Uniqueness
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDVQRATCBRRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391029 |
Source


|
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168639-87-0 |
Source


|
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B176169.png)

![2,6-Dichloroimidazo[2,1-b]thiazole](/img/structure/B176176.png)






